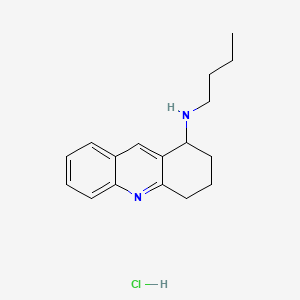
Centbucridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Centbucridine hydrochloride is a quinolone derivative developed by the Central Drug Research Institute (CDRI) in Lucknow, India, in 1982.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Centbucridine hydrochloride involves the reaction of 4-N-butylamino-1,2,3,4-tetrahydroacridene with hydrochloric acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Centbucridine hydrochloride primarily undergoes substitution reactions due to the presence of the butylamino group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like alkyl halides under basic conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Centbucridine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Centbucridine hydrochloride exerts its effects by blocking sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of nerve impulses. This action results in localized anesthesia. Additionally, its anti-histaminic properties contribute to its effectiveness in reducing allergic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lignocaine (Lidocaine) Hydrochloride: Another widely used local anesthetic with a similar mechanism of action.
Articaine: Known for its rapid onset and short duration of action.
Ropivacaine: Preferred for its long-lasting effects and lower toxicity.
Uniqueness of Centbucridine Hydrochloride
This compound stands out due to its inherent vasoconstrictive and anti-histaminic properties, which reduce the need for additional vasoconstrictors like adrenaline. This makes it a safer alternative for patients with cardiovascular conditions .
Propriétés
Numéro CAS |
76958-83-3 |
|---|---|
Formule moléculaire |
C17H23ClN2 |
Poids moléculaire |
290.8 g/mol |
Nom IUPAC |
N-butyl-1,2,3,4-tetrahydroacridin-1-amine;hydrochloride |
InChI |
InChI=1S/C17H22N2.ClH/c1-2-3-11-18-16-9-6-10-17-14(16)12-13-7-4-5-8-15(13)19-17;/h4-5,7-8,12,16,18H,2-3,6,9-11H2,1H3;1H |
Clé InChI |
RPMJPANFKPDXFA-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1CCCC2=NC3=CC=CC=C3C=C12.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline](/img/structure/B14433518.png)
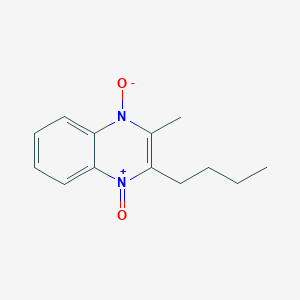

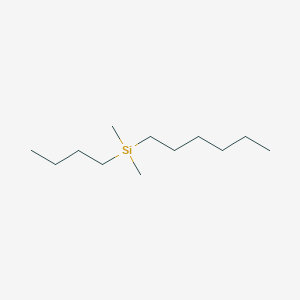
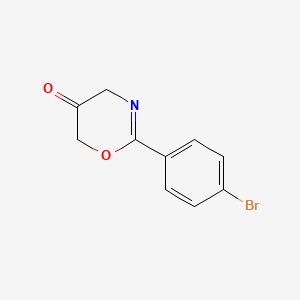
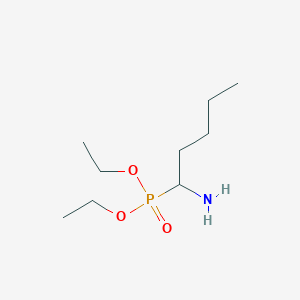

![9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)-](/img/structure/B14433571.png)

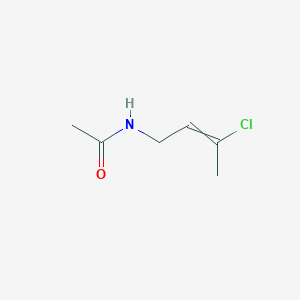
![1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14433591.png)
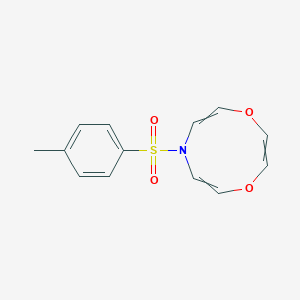
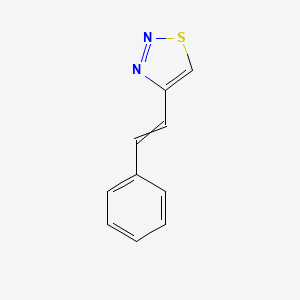
![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
